molecular formula C7H5ClN2 B3024455 6-Chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 74976-31-1

6-Chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B3024455
CAS RN: 74976-31-1
M. Wt: 152.58 g/mol
InChI Key: CBHXTZKXDLDMJZ-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 74976-31-1 . It has a molecular weight of 152.58 . The IUPAC name for this compound is 6-chloro-1H-pyrrolo[3,2-c]pyridine . The InChI code for this compound is 1S/C7H5ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a chlorine atom attached at the 6-position . The InChI key for this compound is CBHXTZKXDLDMJZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloro-1H-pyrrolo[3,2-c]pyridine is a solid at room temperature . It has a molecular weight of 152.58 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Derivatives

  • 6-Chloro-1H-pyrrolo[3,2-c]pyridine serves as a versatile building block in the synthesis of various derivatives. For instance, its reaction with phenolates and activated methylene nucleophiles facilitates the synthesis of 4-substituted 7-azaindole derivatives. This demonstrates its utility in constructing complex molecular structures (Figueroa‐Pérez et al., 2006).

Development of New Molecules

  • 6-Chloro-1H-pyrrolo[3,2-c]pyridine is instrumental in the development of new heterocycle-based molecules. For instance, the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involved its derivatives, showing its significance in creating new compounds with potential applications in various fields (Murthy et al., 2017).

Electronic Structure Analysis

  • The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been studied using high-resolution X-ray diffraction. This research highlights its application in understanding the molecular and electronic structures of similar compounds (Hazra et al., 2012).

Biological Activity Studies

  • Pyrrolo[3,4-c]pyridine derivatives, closely related to 6-Chloro-1H-pyrrolo[3,2-c]pyridine, have been investigated for their broad spectrum of pharmacological properties. This includes their use as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents, showcasing the potential of 6-Chloro-1H-pyrrolo[3,2-c]pyridine in medicinal chemistry (Wójcicka & Redzicka, 2021).

Synthesis of Antimicrobial Agents

  • Derivatives of 6-Chloro-1H-pyrrolo[3,2-c]pyridine have been explored for their antimicrobial properties. The synthesis of pyrrolo[3,2-c]pyridine Mannich bases and their evaluation against various bacterial and fungal strains highlight its role in developing new antimicrobial agents (Jose et al., 2017).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, H332, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHXTZKXDLDMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503112
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-pyrrolo[3,2-c]pyridine

CAS RN

74976-31-1
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-azaindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-[(E)-2-ethoxyvinyl]pyridin-4-amine (preparation 36b, 1.00 g, 5.30 mmol) in methanol (20 mL) was added concentrated hydrochloric acid (1.00 mL, 32.64 mmol) and the mixture was stirred at 75° C. for 21 h. The mixture was concentrated under reduced pressure, treated with a saturated aqueous solution of potassium carbonate and extracted with ethyl acetate. The organic layer was dried and evaporated to yield the title compound (0.76 g, 99%) as a beige solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EJ Hanan, C Eigenbrot, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
Activating mutations within the epidermal growth factor receptor (EGFR) kinase domain, commonly L858R or deletions within exon 19, increase EGFR-driven cell proliferation and …
Number of citations: 61 pubs.acs.org
X Wang, A Kolesnikov, S Tay, G Chan… - Journal of Medicinal …, 2017 - ACS Publications
Pim kinases have been identified as promising therapeutic targets for hematologic–oncology indications, including multiple myeloma and certain leukemia. Here, we describe our …
Number of citations: 24 pubs.acs.org

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